2-Phenylaziridin-1-amine
CAS No.: 19615-20-4
VCID: VC0012867
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Phenylaziridin-1-amine is a chemical compound that has not been detailed in the provided search results. However, the search results do provide information on similar compounds, such as benzylamine and phenethylamine. Benzylamine, also known as phenylmethylamine, features a benzyl group attached to an amine functional group and is utilized in organic chemistry for pharmaceutical production . It can be created through the reaction of benzyl chloride and ammonia . Phenethylamine is a colorless to slightly yellow liquid used in organic synthesis . An amine is a compound derived from ammonia, where hydrogen atoms are replaced by aryl or alkyl groups . Benzylamine's hydrochloride salt has been used to treat motion sickness . Benzylamine has been found to act as a monoamine oxidase inhibitor (MAOI) . Derivatives of benzylamine, such as pargyline, have been used as antihypertensive agents and antidepressants . Benzylamine is similar in structure to benzylpiperazine (BZP), which is a monoamine releasing agent and psychostimulant . When applying for a research assistant position, it is recommended to keep a resume concise, ideally one page for those with less than 10 years of experience . Resumes should highlight key projects, accomplishments, and skills such as data collection and analysis . A hybrid resume format, combining chronological and functional elements, is ideal for showcasing both experience and skills . A strong research assistant resume should highlight research skills, knowledge of research methodologies, and the ability to work independently . |
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CAS No. | 19615-20-4 |
Product Name | 2-Phenylaziridin-1-amine |
Molecular Formula | C8H10N2 |
Molecular Weight | 134.18 g/mol |
IUPAC Name | 2-phenylaziridin-1-amine |
Standard InChI | InChI=1S/C8H10N2/c9-10-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9H2 |
Standard InChIKey | KNKDTKBMUZNQOZ-UHFFFAOYSA-N |
SMILES | C1C(N1N)C2=CC=CC=C2 |
Canonical SMILES | C1C(N1N)C2=CC=CC=C2 |
PubChem Compound | 11018917 |
Last Modified | Jul 17 2023 |
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